Tianeptine-Natrium

Übersicht

Beschreibung

Selective 5-HT uptake facilitator. Shows antidepressant, analgesic, neuroprotective and cognitive enhancing effects in vivo. Orally active.

Tianeptine (sodium salt) is an analytical reference standard categorized as an opioid. Tianeptine has been abused and associated with overdose and death. Formulations containing tianeptine have been used in the treatment of depression. This product is intended for use in analytical forensic applications. This product is also available as a general research tool.

Tianeptine is an atypical antidepressant. It is an agonist of the μ-opioid receptor (MOR; EC50s = 194 and 641 nM for human and mouse receptors, respectively, in a BRET assay for G protein activation) and also has effects on the glutamate system. Tianeptine (30 mg/kg) decreases immobility in the forced swim test in wild-type, but not MOR knockout mice, indicating antidepressant-like activity dependent on MORs. It increases locomotor activity at a dose of 30, but not 10 mg/kg, in the open field test and increases paw withdrawal latency in the hot-plate test in mice. Tianeptine modulates AMPA receptor activity by increasing phosphorylation of the AMPA receptor GluR1 subunit in the frontal cortex and hippocampal CA3 region in mice. It prevents increases in glial glutamate transporter 1 (GLT-1) expression induced by chronic restraint stress in the hippocampal CA3 region in rats when administered at a dose of 10 mg/kg per day for 21 days. It also reverses increases in extracellular glutamate levels induced by acute restraint stress in the basolateral nucleus of the amygdala in rats.

Tianeptine sodium is a selective serotonin reuptake enhancer (SSRE), used for treating major depressive episodes. Tianeptine treatment prevents the CMS-induced increase in corticotropin-releasing factor (CRF) mRNA levels in the dBNST, and reduces corticotropin-releasing factor (CRF) mRNA levels in dBNST in non-stressed rats. Tianeptine treatment significantly decreases CRF mRNA levels in the ventral BNST and CeA of non-stressed controls as well as CMS-exposed rats.

Wissenschaftliche Forschungsanwendungen

Antidepressivum

Tianeptine-Natrium ist ein synthetisches Medikament, das von Ärzten in Teilen Europas, Asiens und Südamerikas als Antidepressivum verschrieben wird . Es wird als atypisches Antidepressivum eingestuft, da sein Wirkmechanismus nicht mit dem anderer trizyklischer Antidepressiva übereinstimmt .

Retardformulierung

This compound wurde bei der Entwicklung von Retardtabletten mit zwei Schichten verwendet . Die in vitro-in vivo-Korrelation (IVIVC) von drei Formulierungen von Tianeptine-Retardtabletten wurde anhand ihrer Granulatgröße ermittelt . Dieser Ansatz kann nützlich sein, um optimale Formulierungszusammensetzungen zu bestimmen, um die gewünschte Pharmakokinetik bei der Entwicklung neuer Formulierungen zu erreichen .

Nahrungsergänzungsmittel

In den Vereinigten Staaten wird this compound unter dem Handelsnamen Tianaa™ als Nahrungsergänzungsmittel verkauft . Es ist jedoch wichtig zu beachten, dass das Medikament in den USA nicht von Ärzten zur Anwendung zugelassen ist, da es ein μ-Opioid-Rezeptoragonist mit einem Hang zu schwerer Sucht ist .

Opioid-Agonist

This compound ist ein μ-Opioid-Rezeptoragonist . Eine nachgeschaltete Wirkung der Aktivierung des μ-Opioid-Rezeptors ist die Hochregulierung von mTOR, das den glutaminergen Weg stimuliert und so die therapeutischen Eigenschaften von Tianeptine verstärkt .

Neuromodulation des Serotoninsystems

Präklinische Studien haben widersprüchliche Daten hinsichtlich der direkten Neuromodulationsfähigkeit von Tianeptine im Serotoninsystem ergeben

Wirkmechanismus

Target of Action

Tianeptine Sodium primarily targets the serotonin transporter (SERT) . It also acts as an atypical agonist of the μ-opioid receptor with clinically negligible effects on the δ- and κ-opioid receptors . This unique mechanism of action distinguishes Tianeptine from typical tricyclic antidepressants .

Mode of Action

Tianeptine Sodium’s interaction with its targets leads to a variety of changes. It stimulates the uptake of serotonin in rat brain synaptosomes and rat and human platelets, increasing 5-hydroxyindoleacetic acid (5-HIAA) levels in cerebral tissue and plasma . At higher doses, Tianeptine starts affecting dopamine levels in addition to serotonin . This can contribute to addictive behavior by changing neural connectivity to reinforce an activity that brings feelings of pleasure and euphoria .

Biochemical Pathways

Tianeptine Sodium modulates several biochemical pathways. It appears to activate three separate mitogen-activated protein kinase (MAPK) pathways, the c-Jun N-terminal kinase (JNK), p42/44, and p38 MAPK pathways . This activity culminates in enhanced AMPA receptor function through phosphorylation by CaMKII and PKA . Tianeptine Sodium also influences gamma aminobutyric acid (GABA), myo-inositol, cholesterol, and fatty acid metabolism .

Pharmacokinetics

Tianeptine Sodium has a bioavailability of 99% . It is metabolized in the liver by β-oxidation . The elimination half-life of Tianeptine Sodium is between 2.5 to 3 hours . It is excreted via urine (65%) and feces (15%) .

Result of Action

The molecular and cellular effects of Tianeptine Sodium’s action are primarily antidepressant and anxiolytic . It shows efficacy against serious depressive episodes (major depression), comparable to amitriptyline, imipramine, and fluoxetine, but with significantly fewer side effects . It carries a high risk of addiction, with reports suggesting dependence can develop in as little as a few weeks .

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

Tianeptine sodium interacts with various enzymes, proteins, and other biomolecules. It has been found to act as an atypical agonist of the μ-opioid receptor with clinically negligible effects on the δ- and κ-opioid receptors . This may explain part of its antidepressant and anxiolytic effects . It is thought that tianeptine sodium also modulates glutamate receptors, which may also explain its antidepressant/anxiolytic effects .

Cellular Effects

Tianeptine sodium has significant effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism . It has been shown to prevent and reverse stress-induced glucocorticoid-mediated dendritic atrophy in CA3 pyramidal neurons in the hippocampus and stress-induced increases in dendritic length and branching in the amygdala .

Molecular Mechanism

Tianeptine sodium exerts its effects at the molecular level through several mechanisms. It acts as an atypical agonist of the μ-opioid receptor, which may contribute to its antidepressant and anxiolytic effects . Additionally, tianeptine sodium is thought to modulate glutamate receptors, which could also contribute to its antidepressant/anxiolytic effects .

Temporal Effects in Laboratory Settings

The effects of tianeptine sodium change over time in laboratory settings. It has been reported that tianeptine sodium has a comparatively favourable pharmacokinetic profile . It is not subject to first-pass hepatic metabolism, has high bioavailability and limited distribution, and is rapidly eliminated .

Dosage Effects in Animal Models

The effects of tianeptine sodium vary with different dosages in animal models. In a study, tianeptine sodium showed lasting antiallodynic effects in a mouse model of neuropathic pain .

Metabolic Pathways

Tianeptine sodium is involved in various metabolic pathways. It is extensively metabolized, and beta-oxidation of the amino acid side chain is the major route of biotransformation for tianeptine sodium .

Transport and Distribution

Tianeptine sodium is transported and distributed within cells and tissues. It has a high bioavailability and limited distribution . The average tianeptine volume of distribution at steady state was reported to be 2.03 L/kg .

Eigenschaften

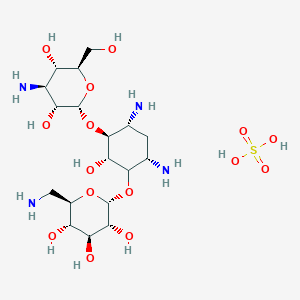

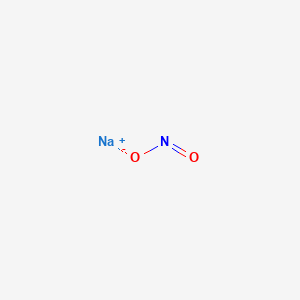

| { "Design of the Synthesis Pathway": "The synthesis pathway of Tianeptine sodium involves the conversion of 7-ethyl-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxylic acid to Tianeptine sodium through a series of chemical reactions.", "Starting Materials": [ "7-ethyl-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxylic acid", "Sodium hydroxide", "Sodium bicarbonate", "Sodium chloride", "Hydrochloric acid", "Ethanol", "Water" ], "Reaction": [ "Step 1: 7-ethyl-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxylic acid is reacted with sodium hydroxide in ethanol to form the sodium salt of the acid.", "Step 2: The sodium salt is then reacted with sodium bicarbonate and sodium chloride in water to form Tianeptine.", "Step 3: Tianeptine is then converted to Tianeptine sodium by reacting it with hydrochloric acid and sodium hydroxide in water." ] } | |

CAS-Nummer |

30123-17-2 |

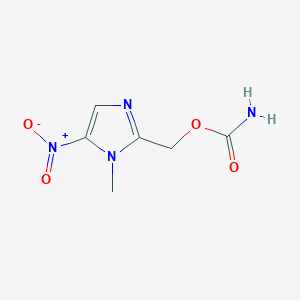

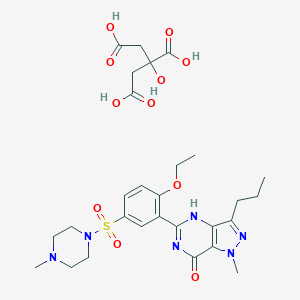

Molekularformel |

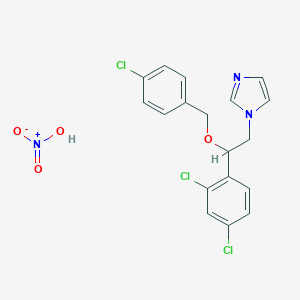

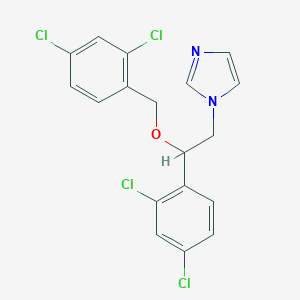

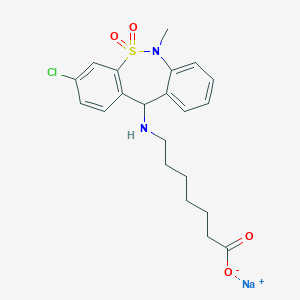

C21H25ClN2NaO4S |

Molekulargewicht |

459.9 g/mol |

IUPAC-Name |

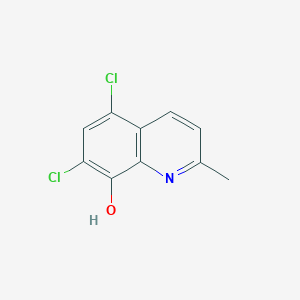

sodium;7-[(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-yl)amino]heptanoate |

InChI |

InChI=1S/C21H25ClN2O4S.Na/c1-24-18-9-6-5-8-16(18)21(23-13-7-3-2-4-10-20(25)26)17-12-11-15(22)14-19(17)29(24,27)28;/h5-6,8-9,11-12,14,21,23H,2-4,7,10,13H2,1H3,(H,25,26); |

InChI-Schlüssel |

UDFCCNYPCCUJOO-UHFFFAOYSA-N |

Isomerische SMILES |

CN1C2=CC=CC=C2C(C3=C(S1(=O)=O)C=C(C=C3)Cl)NCCCCCCC(=O)[O-].[Na+] |

SMILES |

CN1C2=CC=CC=C2C(C3=C(S1(=O)=O)C=C(C=C3)Cl)NCCCCCCC(=O)[O-].[Na+] |

Kanonische SMILES |

CN1C2=CC=CC=C2C(C3=C(S1(=O)=O)C=C(C=C3)Cl)NCCCCCCC(=O)O.[Na] |

Aussehen |

Assay:≥95%A crystalline solid |

| 54317-11-2 169293-32-7 30123-17-2 |

|

Piktogramme |

Acute Toxic; Irritant; Health Hazard |

Verwandte CAS-Nummern |

66981-73-5 (Parent) 72797-41-2 (Parent) |

Synonyme |

(3-chloro-6-methyl-5,5-dioxo-6,11-dihydrodibenzo(c,f)(1,2)thiazepin-11-yl)-7-aminoheptanoic acid coaxil Stablon tianeptine tianeptine, (+-)-isomer tianeptine, monosodium salt tianeptine, monosodium salt, (+-)-isome |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.